Hbed monohydrochloride hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbed monohydrochloride hydrate typically involves the reaction of ethylenediamine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of chloroacetic acid . The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The final compound is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Hbed monohydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
Hbed monohydrochloride hydrate has been extensively studied for its applications in scientific research:
Mechanism of Action
The primary mechanism of action of Hbed monohydrochloride hydrate involves its ability to chelate iron. The compound forms stable complexes with iron ions, effectively reducing the availability of free iron in biological systems . This chelation process helps mitigate iron-induced oxidative stress and inflammation, making it beneficial in conditions where iron overload is a concern .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A well-known iron chelator used in clinical settings.
Deferiprone: Another iron chelator with different binding properties and clinical applications.
Uniqueness
Hbed monohydrochloride hydrate is unique due to its higher affinity for iron and its ability to cross the blood-brain barrier, making it particularly useful in treating neurological conditions associated with iron overload . Additionally, its longer half-life compared to other chelators enhances its therapeutic potential .
Properties
Molecular Formula |
C20H27ClN2O7 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C20H24N2O6.ClH.H2O/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H;1H2 |
InChI Key |
LLSTUPXEHRIYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.O.Cl |
Origin of Product |
United States |
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